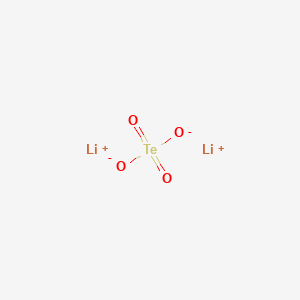
Lithium tellurate
Vue d'ensemble
Description
Lithium tellurate is a chemical compound with the formula Li2TeO4. It is a rare earth metal that has been studied for its potential applications in the field of science and technology. Lithium tellurate has been found to have various properties that make it useful for a range of applications including scientific research.
Mécanisme D'action
The mechanism of action of lithium tellurate is not well understood. However, it is believed that it works by interacting with the cellular membranes and altering the ion transport processes. Lithium tellurate has also been found to have antioxidant properties that may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Lithium tellurate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties that may be useful in the treatment of various diseases. Additionally, it has been found to have neuroprotective effects that may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Lithium tellurate has various advantages and limitations for lab experiments. Its high melting point and low thermal expansion coefficient make it useful for high-temperature experiments. However, its high toxicity and low solubility in water make it difficult to handle and study.
Orientations Futures
There are various future directions for the study of lithium tellurate. One direction is the development of new synthesis methods that can produce high-quality lithium tellurate with improved properties. Another direction is the study of its potential applications in the development of new materials for energy storage, thermoelectric devices, and optical devices. Additionally, further research is needed to understand its mechanism of action and explore its potential therapeutic applications in the treatment of various diseases.
In conclusion, lithium tellurate is a rare earth metal that has various properties that make it useful for a range of applications including scientific research. It has been studied for its potential applications in the development of new materials for energy storage, thermoelectric devices, and optical devices. Further research is needed to understand its mechanism of action and explore its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
Lithium tellurate can be synthesized through various methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The sol-gel method has been found to be the most effective method for synthesizing lithium tellurate. This method involves the use of a precursor solution that is converted into a solid gel through a chemical reaction. The gel is then heated to form the lithium tellurate.
Applications De Recherche Scientifique
Lithium tellurate has been found to have various applications in scientific research. It has been used as a material for the development of solid-state electrolytes for lithium-ion batteries. Lithium tellurate has also been studied for its potential use in the development of high-temperature thermoelectric materials. Additionally, it has been used in the development of infrared detectors and optical devices.
Propriétés
IUPAC Name |
dilithium;tellurate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDNBMVCOSCLK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2TeO4, Li2O4Te | |
| Record name | lithium tellurate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933608 | |
| Record name | Dilithium tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tellurate | |
CAS RN |
14929-69-2, 15851-53-3 | |
| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium tellurium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)





![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)